

A Comparative Analysis of N6-Furfuryladenosine (Kinetin Riboside) and N6-Furfuryl-2-aminoadenosine

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Compound of Interest

Compound Name: N6-Furfuryl-2-aminoadenosine

Cat. No.: B12403609

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A Note to the Reader: This guide provides a detailed overview of the biological activities of N6-furfuryladenosine, more commonly known as kinetin riboside. Extensive research has characterized its roles as both a plant cytokinin and a potent anticancer agent in various experimental models. In contrast, there is a notable absence of scientific literature detailing the biological activity of **N6-Furfuryl-2-aminoadenosine**. Therefore, a direct, data-driven comparison is not possible at this time. This document will focus on the established activities of kinetin riboside and discuss the potential, yet unverified, implications of the structural difference—the addition of a 2-amino group—in **N6-Furfuryl-2-aminoadenosine**.

Introduction

Kinetin riboside (KR) is a naturally occurring N6-substituted purine nucleoside found in sources like coconut milk.^[1] It belongs to the cytokinin family of plant hormones, which are pivotal in regulating cell division and differentiation.^[2] Beyond its role in botany, kinetin riboside has garnered significant interest for its cytotoxic effects on cancer cells, selectively inducing apoptosis (programmed cell death) in malignant cells while showing less sensitivity in normal cells.^{[1][3]} This dual activity makes it a subject of research in both agriculture and medicine.

N6-Furfuryl-2-aminoadenosine is a structural analog of kinetin riboside, distinguished by an amino group at the 2-position of the adenine base. While purine nucleoside analogs as a class are known for their antitumor activities, specific experimental data for **N6-Furfuryl-2-aminoadenosine** is not publicly available. The addition of the 2-amino group represents a

significant chemical modification, the effects of which on biological activity can only be hypothesized without direct experimental evidence.

Comparative Biological Activity: Kinetin Riboside

Due to the lack of data for **N6-Furfuryl-2-aminoadenosine**, this section focuses on the well-documented activities of kinetin riboside.

Anticancer Activity

Kinetin riboside exhibits potent antiproliferative and pro-apoptotic activity against a range of human cancer cell lines.[4] Studies have shown its effectiveness in melanoma, colon cancer, and leukemia models.[5][6] The primary mechanism of its anticancer action involves the induction of the intrinsic mitochondrial apoptosis pathway.[1][3] This is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.[3][7] Furthermore, kinetin riboside has been observed to modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] In colorectal cancer cells, it has also been shown to promote the degradation of β -catenin, a key component of the Wnt signaling pathway often dysregulated in cancer.[5]

Plant Growth Regulatory Activity

As a cytokinin, kinetin riboside is involved in various aspects of plant growth and development. Cytokinins, in general, promote cell division (cytokinesis), shoot initiation and growth, and delay senescence.[2] Kinetin riboside can be used in plant tissue culture to induce the formation of callus and to regenerate shoot tissues.[2] In bioassays, such as the cucumber cotyledon greening assay, kinetin riboside demonstrates cytokinin activity, although it may be less potent than other cytokinins like zeatin or N6-benzyladenine.[8][9]

Quantitative Data: Anticancer Activity of Kinetin Riboside

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of kinetin riboside against various cancer cell lines, as reported in the literature.

| Cell Line | Cancer Type | IC50 (μM) | Reference |
|-----------|-----------------|-----------|-----------|
| HCT-15 | Colon Carcinoma | 2.5 | [10] |
| M4 Beu | Human Melanoma | 1.5 | [6] |
| B16 | Murine Melanoma | 0.2 | [6] |

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of a compound like kinetin riboside on cultured cancer cells.

1. Cell Seeding:

- Human cancer cells (e.g., HeLa) and normal cells (e.g., human skin fibroblasts) are cultured in appropriate media.
- Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5×10^3 cells/well).
- Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Kinetin riboside is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of dilutions of kinetin riboside are prepared in the culture medium.
- The medium from the cell plates is removed, and the cells are treated with various concentrations of kinetin riboside (e.g., 5-20 μM) for a specified duration (e.g., 48 hours). [7]
Control wells receive medium with the solvent at the same concentration as the highest compound dose.

3. MTT Assay:

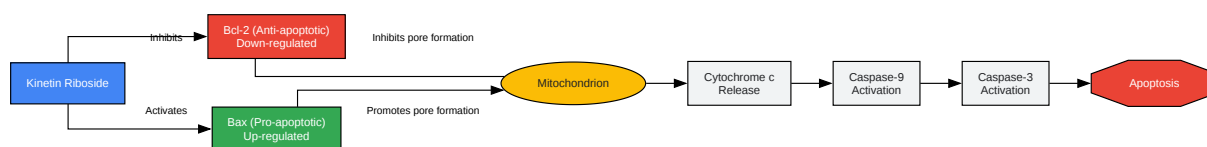
- After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for a further 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
- The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

4. Data Analysis:

- The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Cell viability is calculated as a percentage relative to the solvent-treated control cells.
- The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action Kinetin Riboside in Cancer Cell Apoptosis

Kinetin riboside induces apoptosis primarily through the intrinsic mitochondrial pathway.

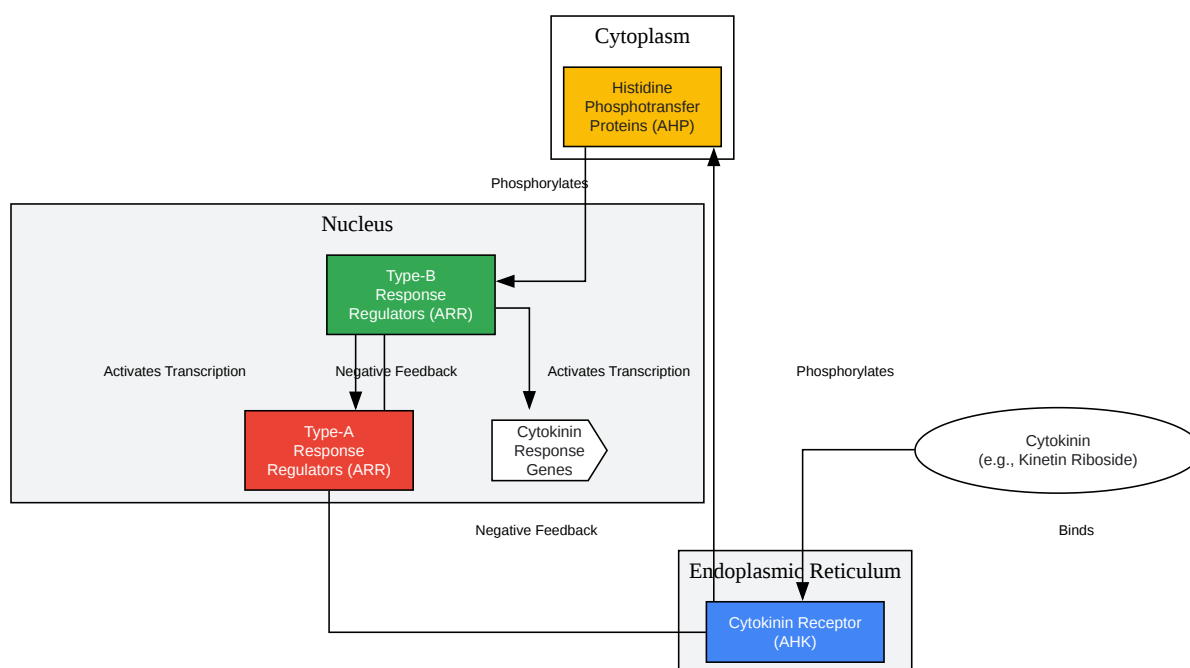


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Caption: Kinetin Riboside Induced Apoptosis Pathway.

General Plant Cytokinin Signaling Pathway

Cytokinins like kinetin riboside are perceived by receptors in the endoplasmic reticulum, initiating a phosphorelay signal transduction cascade.



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Caption: General Plant Cytokinin Signaling Pathway.

Discussion: The Potential Role of the 2-Amino Group

The key structural difference between kinetin riboside and **N6-Furfuryl-2-aminoadenosine** is the presence of an amino group at the C2 position of the purine ring in the latter. In nucleoside analog chemistry, modifications at this position can have profound effects on biological activity. For instance, the 2-amino group can alter:

- **Receptor Binding:** The additional amino group could change the molecule's hydrogen bonding capacity, potentially altering its affinity and specificity for target proteins such as cytokinin receptors in plants or kinases in mammalian cells.
- **Metabolic Stability:** The modification might affect the molecule's susceptibility to metabolic enzymes like adenosine deaminase or phosphorylases, which could either increase or decrease its bioavailability and duration of action.
- **Mechanism of Action:** The 2-amino group could enable new interactions with cellular targets, possibly leading to a different or enhanced mechanism of action compared to kinetin riboside.

Without experimental data, these points remain speculative. Further research, including synthesis and comprehensive biological evaluation of **N6-Furfuryl-2-aminoadenosine**, is required to elucidate its activity and potential for development in either agriculture or medicine.

Conclusion

Kinetin riboside (N6-furfuryladenosine) is a well-characterized molecule with established roles as a plant cytokinin and a promising anticancer agent that induces apoptosis through the mitochondrial pathway. In stark contrast, **N6-Furfuryl-2-aminoadenosine** remains an uncharacterized compound. While its structural similarity to kinetin riboside suggests it may possess biological activity, the impact of the 2-amino modification is unknown. This guide highlights the current state of knowledge and underscores the need for empirical studies to determine the biological profile of **N6-Furfuryl-2-aminoadenosine** and enable a true comparative analysis.

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References

- 1. Effects of kinetin riboside on proliferation and proapoptotic activities in human normal and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Growth Regulators - Cytokinins - Kinetin Clinisciences [clinisciences.com]
- 3. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of natural cytokinins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis of Kinetin Riboside in Colorectal Cancer Cells Occurs by Promoting β -Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of kinetin riboside on mouse, human and plant tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Improved Bioassay for Cytokinins Using Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved bioassay for cytokinins using cucumber cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
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